molecular formula C12H6F14O4 B1596829 bis(2,2,3,3,4,4,4-heptafluorobutyl) (E)-but-2-enedioate CAS No. 24120-17-0

bis(2,2,3,3,4,4,4-heptafluorobutyl) (E)-but-2-enedioate

Cat. No.: B1596829
CAS No.: 24120-17-0
M. Wt: 480.15 g/mol
InChI Key: WVGOKTYQAQEHBO-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,4-heptafluorobutyl) (E)-but-2-enedioate is a useful research compound. Its molecular formula is C12H6F14O4 and its molecular weight is 480.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Perfluoropropylation of Organic Compounds

Research conducted by H. Sawada et al. (1986) explores the perfluoropropylation of furans and thiophenes using bis(heptafluorobutyryl) peroxide under mild conditions, leading to high yields of 2-perfluoropropylfurans and thiophenes. This reaction is initiated by one-electron transfers from substrates to the peroxide, suggesting its utility in synthesizing perfluorinated organic compounds which are valuable in various industrial and research applications due to their unique chemical properties (Sawada et al., 1986).

Polymer Science and Materials Chemistry

Kyung Mo Koo et al. (1993) describe the polymerization of bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) dipropargylmalonate and related compounds to create new polymers. These polymers, characterized by their amorphous nature, solubility in common organic solvents, and specific gas permeability properties, underline the significance of bis(2,2,3,3,4,4,4-heptafluorobutyl) derivatives in developing advanced materials with potential applications in gas separation technologies and flexible electronics (Koo et al., 1993).

Catalysis and Synthetic Chemistry

The work of T. Imamoto et al. (2012) on rigid P-chiral phosphine ligands demonstrates the utility of bis(tert-butylmethylphosphino) derivatives in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research highlights the role of bis-phosphine ligands in enhancing enantioselectivity and catalytic activity in hydrogenation reactions, which are crucial for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Chemical Synthesis and Functional Materials

In the study by P. Mineo et al. (2012), poly(ionic liquid)s based on bis(trifluoromethylsulfonyl)imide and related anions were synthesized and characterized for their CO2 sorption properties. This research underscores the importance of bis-functionalized materials in the development of responsive, reversible, and efficient CO2 capture systems, which are pivotal for environmental sustainability and industrial gas separations (Mineo et al., 2012).

Properties

IUPAC Name

bis(2,2,3,3,4,4,4-heptafluorobutyl) (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F14O4/c13-7(14,9(17,18)11(21,22)23)3-29-5(27)1-2-6(28)30-4-8(15,16)10(19,20)12(24,25)26/h1-2H,3-4H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGOKTYQAQEHBO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380883
Record name Bis(1,1-dihydroperfluorobutyl) fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24120-17-0
Record name Bis(1,1-dihydroperfluorobutyl) fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24120-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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